molecular formula C37H70NO8P B1241316 1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine

1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1241316
M. Wt: 687.9 g/mol
InChI Key: PGPMCWZMPPZJML-NAFNZUQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(16:1(9Z)/16:1(9Z)), also known as GPEtn(32:2) or PE(16:1/16:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:1(9Z)/16:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:1(9Z)/16:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:1(9Z)/16:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:1(9Z)/16:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:1(9Z)/16:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:1(9Z)/16:1(9Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:1(9Z)/16:1(9Z)) is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway.
1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9Z)-hexadecenoyl (palmitoleoyl). It derives from a palmitoleic acid. It is a tautomer of a 1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine zwitterion.

Properties

Molecular Formula

C37H70NO8P

Molecular Weight

687.9 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1

InChI Key

PGPMCWZMPPZJML-NAFNZUQFSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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